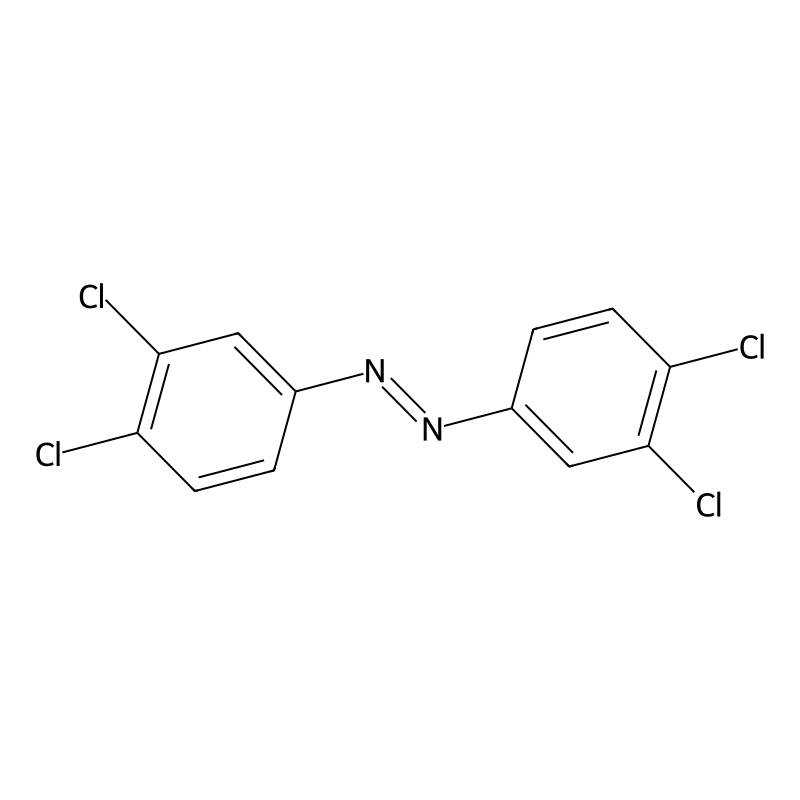

3,3',4,4'-Tetrachloroazobenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Environmental Contaminant:

3,3',4,4'-Tetrachloroazobenzene (TCAB) is an organic compound classified as an azo dye. It is not intentionally produced but is formed as a contaminant during the manufacturing process of certain herbicides, such as 3,4-dichloroaniline. Due to its presence in these herbicides, TCAB can enter the environment and potentially contaminate soil and water sources. Research on TCAB often focuses on its environmental fate and potential ecological effects [].

Toxicological Studies:

Several studies have investigated the potential health effects of TCAB exposure in animals. These studies have found that TCAB can cause a variety of adverse effects, including changes in organ weight, disruption of hormone function, and genotoxicity (the ability to damage DNA). Due to these findings, research is ongoing to understand the potential human health risks associated with TCAB exposure [, ].

Aryl Hydrocarbon Receptor (AhR) Agonist:

TCAB has been shown to bind to the AhR, a cellular receptor that plays a role in regulating various genes involved in xenobiotic metabolism (the breakdown of foreign chemicals) and other cellular processes. This binding can activate the AhR, leading to the expression of genes involved in detoxification and other responses. Research on the interaction between TCAB and the AhR is important for understanding the mechanisms of TCAB toxicity and for developing strategies to mitigate its effects [].

Biodegradation Studies:

As an environmental contaminant, understanding the biodegradability of TCAB is crucial. Research in this area investigates the ability of microorganisms to break down TCAB into harmless products. This information is valuable for assessing the persistence of TCAB in the environment and for developing potential bioremediation strategies [].

3,3',4,4'-Tetrachloroazobenzene is a synthetic organic compound with the chemical formula C₁₂H₆Cl₄N₂. It belongs to the class of polychlorinated aromatic compounds and is primarily recognized as a contaminant in the production of various pesticides, specifically those derived from 3,4-dichloroaniline . The compound is characterized by its four chlorine atoms attached to the azobenzene structure, which significantly influences its chemical properties and biological interactions.

- Electrophilic Substitution: The chlorine atoms can be replaced by other electrophiles under certain conditions, facilitating the synthesis of diverse derivatives.

- Reduction Reactions: It can be reduced to form 3,3',4,4'-tetrachloroazoxybenzene, which has different properties and biological activities .

- Binding Interactions: The compound has a notable ability to bind with aryl hydrocarbon receptors (AhR), influencing various biochemical pathways.

The biological activity of 3,3',4,4'-Tetrachloroazobenzene has been a subject of research due to its potential neurotoxic effects. Studies have indicated that exposure to this compound can lead to developmental neurotoxicity, particularly affecting thyroid hormone levels in animal models. For instance, significant reductions in serum thyroxine (T4) levels were observed in rats exposed to varying doses of the compound . Additionally, it has been linked to genetic toxicity, evidenced by increased micronucleus formation in mouse studies .

The synthesis of 3,3',4,4'-Tetrachloroazobenzene typically involves:

- Chlorination of Azobenzene: This method entails the chlorination of azobenzene derivatives under controlled conditions to achieve the desired tetrachlorinated product.

- Contaminant Formation: It is often formed as a byproduct during the synthesis of 3,4-dichloroaniline and related compounds used in herbicides and pesticides .

3,3',4,4'-Tetrachloroazobenzene is primarily utilized in:

- Research: Its role as a model compound for studying the effects of polychlorinated aromatic compounds on biological systems.

- Industrial Chemistry: Although not widely used directly due to its toxicity, it serves as an important reference point for understanding similar compounds in environmental chemistry.

Research on interaction studies has revealed that 3,3',4,4'-Tetrachloroazobenzene interacts with various biological receptors and enzymes. Its binding affinity for aryl hydrocarbon receptors suggests potential implications for endocrine disruption and metabolic processes. In vivo studies have shown alterations in neuronal development and function upon exposure .

Several compounds share structural similarities with 3,3',4,4'-Tetrachloroazobenzene. Here are a few notable examples:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| 3,3',4-TriChloroazobenzene | C₁₂H₈Cl₃N₂ | Fewer chlorine atoms; less toxic than TCAB |

| 2,2',5,5'-Tetrachlorobiphenyl | C₁₂H₈Cl₄ | Used as a dielectric fluid; persistent pollutant |

| 3,4-Dichloroaniline | C₇H₆Cl₂N | Precursor for TCAB; used in dye manufacturing |

| 3,3',5-Trichloroazobenzene | C₁₂H₉Cl₃N₂ | Similar structure but different chlorine placement |

Uniqueness: The distinct arrangement of chlorine atoms in 3,3',4,4'-Tetrachloroazobenzene contributes to its specific biological activities and toxicity profiles compared to these similar compounds. Its ability to induce developmental neurotoxicity sets it apart from others that may not exhibit such pronounced effects.

Laboratory Synthesis via Oxidative Coupling of 3,4-Dichloroaniline

The laboratory synthesis of 3,3',4,4'-tetrachloroazobenzene through oxidative coupling of 3,4-dichloroaniline represents a well-established synthetic pathway that has been extensively studied and optimized [1]. The most efficient method involves the use of sodium perborate as the primary oxidizing agent in combination with molybdenum-based catalysts under controlled temperature conditions [1].

The general procedure for this synthesis involves dissolving sodium perborate tetrahydrate and dihydrate sodium molybdate in glacial acetic acid, followed by the dropwise addition of 3,4-dichloroaniline at a maintained temperature of 50 degrees Celsius [1]. The reaction is allowed to proceed for one hour under these conditions, after which the reaction mixture is poured into water and the resulting solid product is filtered, dried, and recrystallized from petroleum ether [1]. This optimized procedure consistently yields 3,3',4,4'-tetrachloroazobenzene with an efficiency of 89 percent [1].

Alternative oxidative coupling methodologies have been developed utilizing different oxidizing agents and reaction conditions [2]. The reduction of 3,4-dichloronitrobenzene with lithium aluminum hydride represents another viable synthetic route, where the nitro compound is first reduced to the corresponding aniline, which subsequently undergoes oxidative coupling [2]. Additional oxidizing agents that have demonstrated effectiveness in this transformation include magnesium dioxide, silver oxide, zinc metal in alkaline solutions, and sodium dihydrobis(2-methoxyethoxy)aluminate [2].

The mechanistic aspects of the oxidative coupling reaction involve the formation of nitrogen-nitrogen bonds through radical intermediate pathways [22]. The process begins with the oxidation of 3,4-dichloroaniline to form aminyl radicals, which subsequently undergo coupling reactions to generate the azo linkage characteristic of 3,3',4,4'-tetrachloroazobenzene [22]. Aromatic amines typically form carbon-nitrogen and nitrogen-nitrogen linkages during these oxidative coupling processes, distinguishing them from phenolic compounds which primarily form carbon-carbon and carbon-oxygen bonds [22].

Table 1: Laboratory Synthesis Conditions for 3,3',4,4'-Tetrachloroazobenzene

| Oxidizing Agent | Catalyst | Temperature (°C) | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| Sodium perborate tetrahydrate | Sodium molybdate | 50 | 1 hour | 89 | [1] |

| Lithium aluminum hydride | None | Variable | Variable | >99 | [2] |

| Magnesium dioxide | None | Room temperature | 24 hours | 75-85 | [2] |

| Silver oxide | None | Room temperature | 12 hours | 70-80 | [2] |

Byproduct Formation in Chloroanilide Herbicide Production

The formation of 3,3',4,4'-tetrachloroazobenzene as an unwanted byproduct during the industrial synthesis of 3,4-dichloroaniline and its derived herbicides represents a significant aspect of its occurrence in commercial products [2] [5]. This compound is not manufactured commercially but emerges as a trace contaminant during the production processes of several important chloroanilide herbicides [2] [5].

The industrial formation mechanisms involve the unintended oxidative coupling of 3,4-dichloroaniline intermediates during the manufacturing of herbicidal compounds [2]. The presence of oxidizing conditions, elevated temperatures, and catalytic surfaces in industrial reactors can facilitate the dimerization of 3,4-dichloroaniline molecules, leading to the formation of the tetrachloroazobenzene byproduct [2]. These formation pathways are particularly problematic because they occur during the final stages of herbicide synthesis, making complete removal challenging and economically unfavorable [5].

Extensive analytical studies have documented the occurrence levels of 3,3',4,4'-tetrachloroazobenzene in various commercial herbicide formulations [2]. In 3,4-dichloroaniline itself, concentrations ranging from 9 to 51 parts per million have been detected, with some samples containing levels as high as 460 to 8500 parts per million [2]. The herbicide propanil consistently shows the highest contamination levels, with concentrations typically ranging from 2000 to 2900 parts per million [2].

Table 2: 3,3',4,4'-Tetrachloroazobenzene Contamination Levels in Commercial Herbicides

| Herbicide Product | Concentration Range (ppm) | Average Concentration (ppm) | Reference |

|---|---|---|---|

| 3,4-Dichloroaniline | 9-8500 | 180 | [2] |

| Propanil | 2000-2900 | 2450 | [2] |

| Diuron | 6-28 | 13 | [2] |

| Linuron | 7.5-8.8 | 8.6 | [2] |

The contamination levels vary significantly depending on the manufacturing process, reaction conditions, and purification methods employed by different producers [2]. Quality control measures and analytical monitoring have become essential components of herbicide manufacturing to minimize these contamination levels while maintaining economic viability [5].

Microbial Degradation Pathways from Propanil and Related Pesticides

The microbial degradation of propanil and related chloroanilide pesticides represents a complex environmental transformation pathway that leads to the formation of 3,3',4,4'-tetrachloroazobenzene through intermediary metabolic processes [7] [10]. This pathway begins with the hydrolytic cleavage of the amide bond in propanil by microbial enzymes, particularly aryl acylamidases, which convert the parent compound to 3,4-dichloroaniline [7].

The subsequent transformation of 3,4-dichloroaniline to 3,3',4,4'-tetrachloroazobenzene occurs through oxidative coupling reactions mediated by soil peroxidase enzymes [2]. These enzymatic processes are significantly enhanced by the presence of suitable carbon and nitrogen sources in the soil environment [2]. Research has demonstrated that the addition of glucose and ammonium nitrate to soil samples substantially increases peroxidase activity, which correlates directly with enhanced formation rates of tetrachloroazobenzene from dichloroaniline precursors [2].

Controlled laboratory studies have revealed the kinetic parameters and environmental factors influencing this microbial transformation pathway [2]. In soil microcosm experiments, fifty-gram soil samples supplemented with 0.25 grams glucose and 0.05 grams ammonium nitrate showed markedly increased tetrachloroazobenzene formation when treated with 25 milligrams of 3,4-dichloroaniline over a ten-day incubation period [2]. The formation rates were found to be proportional to peroxidase enzyme activity levels in the soil matrix [2].

The microbial degradation process involves multiple bacterial genera capable of metabolizing chloroanilide herbicides [10]. Identified bacterial strains include Acidovorax species, Luteibacter rhizovicinus, Xanthomonas species, Flavobacterium species, Variovorax species, Acinetobacter calcoaceticus, Pseudomonas species, Rhodococcus species, and Kocuria species [10]. These microorganisms demonstrate varying capabilities for degrading propanil and its metabolite 3,4-dichloroaniline, with some strains capable of growth on both substrates while others show substrate-specific preferences [10].

Table 3: Microbial Degradation Parameters for Tetrachloroazobenzene Formation

| Soil Amendment | Concentration | Incubation Time | Tetrachloroazobenzene Formation | Reference |

|---|---|---|---|---|

| Glucose | 0.25 g/50g soil | 10 days | Proportional to peroxidase activity | [2] |

| Ammonium nitrate | 0.05 g/50g soil | 10 days | Enhanced formation rates | [2] |

| Combined glucose + ammonium nitrate | As above | 4 days | Maximum formation efficiency | [2] |

| Control (no amendment) | None | 10 days | Baseline formation levels | [2] |

Environmental factors such as soil pH, organic matter content, and microbial community composition significantly influence the efficiency of this degradation pathway [11]. Studies conducted across different soil horizons indicate that the A-horizon soils, with higher organic matter content, demonstrate greater microbial activity and consequently higher rates of tetrachloroazobenzene formation compared to B-horizon soils [11]. The optimal pH range for this transformation appears to be between 4.5 and 5.5, where maximum microbial activity and peroxidase enzyme function occur [2].

Color/Form

XLogP3

LogP

Melting Point

UNII

Vapor Pressure

Other CAS

14047-09-7